![molecular formula C14H24N2O2 B12433920 [1-(3,4-Dipropoxyphenyl)ethyl]hydrazine CAS No. 1016765-03-9](/img/structure/B12433920.png)
[1-(3,4-Dipropoxyphenyl)ethyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3,4-Dipropoxyphenyl)ethyl]hydrazine: is an organic compound with the molecular formula C14H24N2O2 It is characterized by the presence of a hydrazine group attached to an ethyl chain, which is further connected to a dipropoxyphenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-Dipropoxyphenyl)ethyl]hydrazine typically involves the reaction of 3,4-dipropoxybenzaldehyde with ethylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation of the compound using techniques like crystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions: [1-(3,4-Dipropoxyphenyl)ethyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives with different oxidation states.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
科学的研究の応用
Chemistry: In chemistry, [1-(3,4-Dipropoxyphenyl)ethyl]hydrazine is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials or as an intermediate in organic synthesis.
Medicine: In medicine, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Industrially, the compound can be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of [1-(3,4-Dipropoxyphenyl)ethyl]hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, potentially altering their function. The compound may also participate in redox reactions, influencing cellular processes and metabolic pathways.
類似化合物との比較
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
1-(4-Fluorophenyl)piperazine: Used in the synthesis of various pharmaceuticals.
(2Z)-2-Butenedioic acid compound with 4-[2-hydroxy-3-(isopropylamino)propoxy]-2,3-dimethylphenyl 3,4,5-trimethoxybenzoate:
Uniqueness: What sets [1-(3,4-Dipropoxyphenyl)ethyl]hydrazine apart is its specific structure, which allows for unique interactions with biological molecules and potential applications in diverse fields. Its dipropoxyphenyl group provides distinct chemical properties that can be leveraged in various research and industrial applications.
特性
CAS番号 |
1016765-03-9 |
|---|---|
分子式 |
C14H24N2O2 |
分子量 |
252.35 g/mol |
IUPAC名 |
1-(3,4-dipropoxyphenyl)ethylhydrazine |
InChI |
InChI=1S/C14H24N2O2/c1-4-8-17-13-7-6-12(11(3)16-15)10-14(13)18-9-5-2/h6-7,10-11,16H,4-5,8-9,15H2,1-3H3 |
InChIキー |
PCAMDPNMBNNADL-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=C(C=C1)C(C)NN)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid](/img/structure/B12433842.png)
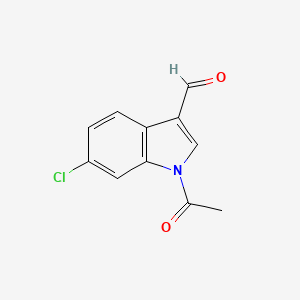
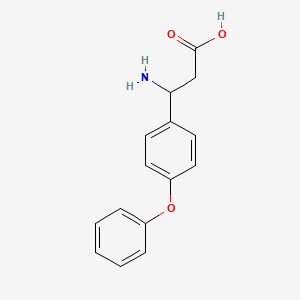
![2H-1,7-Dioxacyclopent[cd]indene-5-carboxylic acid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, [2aS-(2aalpha,4aalpha,7aalpha,7balpha)]-](/img/structure/B12433851.png)
![1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone](/img/structure/B12433854.png)
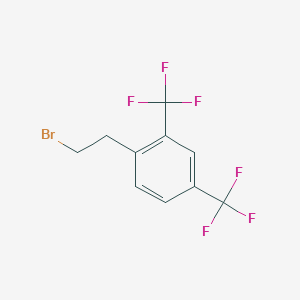
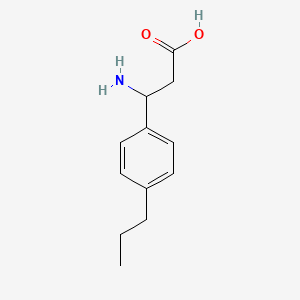
![(2E)-3-{4-[(3-Methylbut-2-EN-1-YL)oxy]phenyl}prop-2-EN-1-OL](/img/structure/B12433877.png)

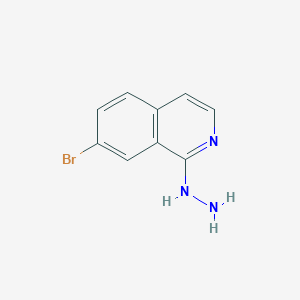
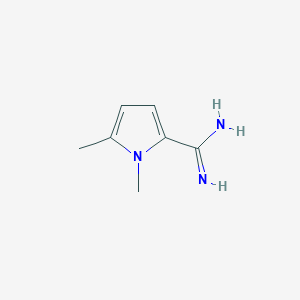
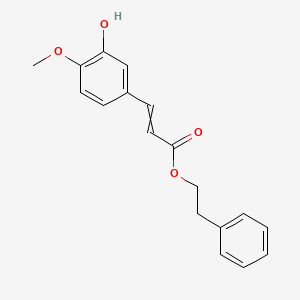
![Chloromethyl 2-[(methoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B12433916.png)
![{1-[(1-{3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propanesulfinyl)methyl]cyclopropyl}acetic acid](/img/structure/B12433918.png)
